molecular formula C18H32O3 B14084338 10-keto-12Z-octadecenoic acid

10-keto-12Z-octadecenoic acid

Cat. No.: B14084338
M. Wt: 296.4 g/mol
InChI Key: IEQLMTRAAYQDSD-FLIBITNWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Keto-12Z-octadecenoic acid can be synthesized through the oxidation of linoleic acid. The process involves the use of specific enzymes produced by gut lactic acid bacteria, such as linoleic acid hydratase .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. Gut lactic acid bacteria are cultured under controlled conditions to produce the desired compound. The fermentation process is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 10-Keto-12Z-octadecenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific activation of TRPV1 and its significant role in energy metabolism and obesity management. Its production by gut lactic acid bacteria also highlights its importance in the gut microbiome and overall metabolic health .

Properties

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

(Z)-10-oxooctadec-12-enoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h8,11H,2-7,9-10,12-16H2,1H3,(H,20,21)/b11-8-

InChI Key

IEQLMTRAAYQDSD-FLIBITNWSA-N

Isomeric SMILES

CCCCC/C=C\CC(=O)CCCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC(=O)CCCCCCCCC(=O)O

Origin of Product

United States

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